molecular formula C8H10O2 B178276 3-Oxabicyclo[3.3.1]non-6-en-9-one CAS No. 132280-15-0

3-Oxabicyclo[3.3.1]non-6-en-9-one

Cat. No.: B178276
CAS No.: 132280-15-0
M. Wt: 138.16 g/mol
InChI Key: IPDWLQDCDAEHML-UHFFFAOYSA-N
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Description

3-Oxabicyclo[3.3.1]non-6-en-9-one is a bicyclic organic compound with the molecular formula C8H10O2 and a molecular weight of 138.17 g/mol It is characterized by a unique structure that includes a bicyclic framework with an oxygen atom and a ketone functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Oxabicyclo[3.3.1]non-6-en-9-one can be achieved through several methods. One efficient methodology involves the reaction of geraniol with aldehydes and epoxides, promoted by boron trifluoride etherate . Another approach is the stereoselective synthesis via a domino reaction catalyzed by modularly designed organocatalysts, which involves a Michael-hemiacetalization-Michael reaction followed by PCC oxidation .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the compound can be synthesized in laboratories using the aforementioned synthetic routes. The scalability of these methods for industrial production would depend on optimizing reaction conditions and yields.

Chemical Reactions Analysis

Types of Reactions

3-Oxabicyclo[3.3.1]non-6-en-9-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products depending on the reagents and conditions used.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The compound can undergo substitution reactions, particularly at the allylic positions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like PCC (Pyridinium chlorochromate) for oxidation, and reducing agents like sodium borohydride for reduction. Substitution reactions often involve halogenating agents such as N-bromosuccinimide (NBS) .

Major Products

The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound, which can be further utilized in different chemical syntheses.

Scientific Research Applications

3-Oxabicyclo[3.3.1]non-6-en-9-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Oxabicyclo[3.3.1]non-6-en-9-one involves its reactivity due to the presence of the ketone and oxygen functionalities. These groups can participate in various chemical reactions, leading to the formation of different products. The molecular targets and pathways involved depend on the specific reactions and applications being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Oxabicyclo[331]non-6-en-9-one is unique due to its specific structure, which includes a ketone group at the 9-position

Properties

IUPAC Name

3-oxabicyclo[3.3.1]non-6-en-9-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10O2/c9-8-6-2-1-3-7(8)5-10-4-6/h1-2,6-7H,3-5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IPDWLQDCDAEHML-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C=CC2COCC1C2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10577874
Record name 3-Oxabicyclo[3.3.1]non-6-en-9-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10577874
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

138.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

132280-15-0
Record name 3-Oxabicyclo[3.3.1]non-6-en-9-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10577874
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-Oxabicyclo[3.3.1]non-6-en-9-one
Reactant of Route 2
3-Oxabicyclo[3.3.1]non-6-en-9-one
Reactant of Route 3
3-Oxabicyclo[3.3.1]non-6-en-9-one
Reactant of Route 4
3-Oxabicyclo[3.3.1]non-6-en-9-one
Reactant of Route 5
3-Oxabicyclo[3.3.1]non-6-en-9-one
Reactant of Route 6
3-Oxabicyclo[3.3.1]non-6-en-9-one

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